N-(2,6-dimethylphenyl)-2-[[(4-fluorophenyl)sulfonyl](2-pyridinyl)amino]acetamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is a complex organic compound characterized by its unique structural components, including a dimethylphenyl group, a fluorophenylsulfonyl group, and a pyridinylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide typically involves multiple steps:
Formation of the Intermediate: The initial step often involves the reaction of 2,6-dimethylaniline with an appropriate acylating agent to form an intermediate acetamide.
Sulfonylation: The intermediate is then subjected to sulfonylation using 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyridine Derivative: The final step involves coupling the sulfonylated intermediate with a pyridine derivative under conditions that facilitate the formation of the desired amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylphenyl group, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Conditions vary depending on the type of substitution but may include reagents like halogens, nitrating agents, or alkylating agents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Sulfides and reduced amides.
Substitution: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. It can interact with specific proteins or enzymes, providing insights into their function and aiding in the development of new therapeutic agents.
Medicine
In medicine, the compound is investigated for its potential pharmacological properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is used in the production of specialty chemicals and materials. Its unique properties can enhance the performance of products in various applications.
Mechanism of Action
The mechanism of action of N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,6-dimethylphenyl)-2-[(4-chlorophenyl)sulfonylamino]acetamide
- N-(2,6-dimethylphenyl)-2-[(4-bromophenyl)sulfonylamino]acetamide
- N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
Uniqueness
Compared to these similar compounds, N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonylamino]acetamide is unique due to the presence of the fluorine atom in the sulfonyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it distinct from its analogs.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-2-[(4-fluorophenyl)sulfonyl-pyridin-2-ylamino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-15-6-5-7-16(2)21(15)24-20(26)14-25(19-8-3-4-13-23-19)29(27,28)18-11-9-17(22)10-12-18/h3-13H,14H2,1-2H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMOFWZDZWOEDBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)CN(C2=CC=CC=N2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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